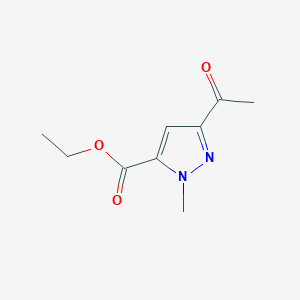

ethyl 3-acetyl-1-methyl-1H-pyrazole-5-carboxylate

Description

Historical Context and Discovery

The development of this compound can be traced within the broader historical context of pyrazole chemistry, which has evolved significantly over the past century. Pyrazole derivatives have demonstrated a long history of application in agrochemicals and pharmaceutical industry as herbicides and active pharmaceuticals. The synthesis of pyrazole compounds has been known for more than 100 years, with cyclocondensation reactions between hydrazine derivatives and various carbonyl compounds serving as fundamental synthetic approaches.

The specific compound this compound was first documented in chemical databases in 2013, with its most recent modifications recorded in 2025, indicating ongoing research interest and development. This timeline reflects the compound's relatively recent emergence as a research target, coinciding with increased focus on pyrazole-containing pharmaceuticals. The compound's development parallels the broader trend in medicinal chemistry, where the United States Food and Drug Administration has approved more than 30 pyrazole-containing drugs since 2011, with a maximum number of six drugs approved solely in 2019. This historical progression demonstrates the growing recognition of pyrazole derivatives as valuable synthetic intermediates and bioactive compounds.

The discovery and characterization of this specific compound represents part of a systematic exploration of substituted pyrazole esters, driven by their potential applications in drug discovery. The methodical investigation of pyrazole derivatives has been motivated by their demonstrated biological activities, including antituberculosis, antimicrobial, antifungal, and anti-inflammatory properties. The compound's identification and synthesis can be viewed as a continuation of efforts to expand the chemical space of pyrazole derivatives for potential therapeutic applications.

Nomenclature and Synonyms

This compound exhibits a complex nomenclature system that reflects both systematic chemical naming conventions and practical laboratory usage. The compound is officially registered with the Chemical Abstracts Service under the number 1350475-31-8, providing a unique identifier for database searches and commercial sourcing. The PubChem database assigns this compound the Compound Identification Number 71306158, facilitating its identification in computational chemistry databases.

The systematic International Union of Pure and Applied Chemistry name for this compound is this compound, which accurately describes its structural components and substitution pattern. However, several synonyms are commonly encountered in the chemical literature, reflecting different naming approaches and regional preferences. The compound is also known as 5-ACETYL-2-METHYL-2H-PYRAZOLE-3-CARBOXYLIC ACID ETHYL ESTER, which emphasizes the ester functional group and provides an alternative numbering system for the pyrazole ring.

Additional synonyms include Ethyl 5-acetyl-2-methylpyrazole-3-carboxylate and the database identifier MFCD21362352, which is used in chemical inventory systems. The compound may also be referenced by various commercial identifiers such as SCHEMBL13279000, DTXSID301179716, and AKOS027255500, reflecting its availability from different chemical suppliers and its inclusion in various chemical databases. This multiplicity of names and identifiers demonstrates the compound's recognition across different sectors of the chemical community and highlights the importance of maintaining consistent nomenclature when discussing this specific pyrazole derivative.

The nomenclature variations also reflect the tautomeric nature of pyrazole rings, where the position of substituents can be described using different numbering systems. This phenomenon is common in heterocyclic chemistry and requires careful attention to ensure accurate communication of structural information.

Importance in Heterocyclic Chemistry

This compound occupies a significant position within the broader field of heterocyclic chemistry, serving as both a representative example of pyrazole chemistry and a valuable synthetic intermediate. Pyrazole is a five-membered aromatic heterocycle with two adjacent nitrogen heteroatoms, where the N-1 atom has similar properties to the nitrogen-hydrogen bond of pyrrole, which can serve as a hydrogen bond donor, and the N-2 atom behaves similarly to the nitrogen atom of pyridine, which can serve as a hydrogen bond acceptor. This dual functionality makes pyrazole derivatives particularly versatile in chemical synthesis and biological applications.

The compound exemplifies the structural diversity achievable within the pyrazole framework through strategic substitution patterns. The presence of an acetyl group at the 3-position, a methyl group at the 1-position, and an ethyl ester functionality at the 5-position creates a multifunctional molecule with multiple reactive sites. This substitution pattern provides opportunities for further chemical modifications and makes the compound an excellent starting material for the synthesis of more complex heterocyclic systems.

Pyrazole derivatives have been recognized as a unique heterocyclic molecule exerting broad range of biological activities such as analgesic, anti-viral, anti-histaminic, anti-microbial, anti-tumor, insecticides fungicides, anti-depressant, antipyretic, anti-inflammatory, angiotensin converting enzyme inhibitory and estrogen receptor ligand activity. The structural features of this compound position it as a potential precursor to compounds with similar biological activities.

The compound's importance is further enhanced by its role in understanding pyrazole reactivity patterns. Pyrazoles have different chemical properties which may be attributed due to the effect of particular nitrogen atoms present in pyrazole molecule. The nitrogen atom present at position-2 having non-Huckel lone pair is more reactive towards electrophiles while the nitrogen atom present at position-1 is unreactive. However, in the presence of strong base, the proton from nitrogen atom at position-1 is abstracted thereby providing pyrazole anion after deprotonation, which in turn increases reactivity towards the electrophiles.

Overview of Research Significance

The research significance of this compound extends across multiple domains of chemical science, encompassing synthetic methodology development, pharmaceutical chemistry, and heterocyclic compound design. The compound serves as a valuable model system for studying pyrazole chemistry and has demonstrated particular relevance in the development of synthetic routes to biologically active molecules.

Recent research has highlighted the compound's potential as a key intermediate in pharmaceutical synthesis. The structural similarity to other bioactive pyrazole derivatives suggests possible applications in drug discovery programs targeting various therapeutic areas. The compound's ethyl ester functionality provides a protected carboxylic acid equivalent that can be readily converted to the corresponding acid, amides, or other derivatives through standard synthetic transformations.

The research significance is further amplified by the compound's role in advancing synthetic methodology. The leading method used for obtaining substituted pyrazoles is a cyclocondensation reaction between an appropriate hydrazine acting as a bidentate nucleophile. Studies focusing on this compound contribute to the optimization of these fundamental reactions and the development of new synthetic approaches to functionalized pyrazole derivatives.

The compound's research significance is also demonstrated by its commercial availability from multiple chemical suppliers, indicating sustained demand from the research community. This commercial interest reflects the compound's utility in ongoing research projects and its potential for scale-up in industrial applications. The availability of high-purity samples facilitates detailed studies of the compound's properties and reactivity, supporting continued research efforts.

Furthermore, the compound contributes to the understanding of structure-activity relationships in pyrazole chemistry. The specific substitution pattern present in this compound provides insights into how different functional groups influence the chemical and biological properties of pyrazole derivatives. This knowledge is essential for the rational design of new compounds with improved properties and targeted biological activities.

The ongoing research interest in this compound is evidenced by its continued presence in chemical databases and its recent database modifications, suggesting active research and potential new applications being developed. This sustained attention from the scientific community underscores the compound's enduring research value and its potential to contribute to future discoveries in heterocyclic chemistry and related fields.

Properties

IUPAC Name |

ethyl 5-acetyl-2-methylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-4-14-9(13)8-5-7(6(2)12)10-11(8)3/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQKCNTHLJQQWTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301179716 | |

| Record name | 1H-Pyrazole-5-carboxylic acid, 3-acetyl-1-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301179716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1350475-31-8 | |

| Record name | 1H-Pyrazole-5-carboxylic acid, 3-acetyl-1-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1350475-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole-5-carboxylic acid, 3-acetyl-1-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301179716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-acetyl-1-methyl-1H-pyrazole-5-carboxylate typically involves the reaction of 3-methyl-1H-pyrazole-5-carboxylic acid with acetic anhydride and ethanol under reflux conditions. The reaction proceeds through the formation of an intermediate acetylated pyrazole, which is then esterified to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Hydrolysis Reactions

The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example:

-

Ester Hydrolysis :

Ethyl 3-acetyl-1-methyl-1H-pyrazole-5-carboxylate → 3-Acetyl-1-methyl-1H-pyrazole-5-carboxylic acid + Ethanol

This reaction is critical for generating intermediates for further derivatization. Similar pyrazole esters (e.g., ethyl 3-methyl-1H-pyrazole-5-carboxylate) show solubility challenges during hydrolysis, necessitating chromatographic purification for isolation .

Alkylation and Substitution Reactions

The pyrazole ring and substituents participate in electrophilic and nucleophilic substitutions:

-

N-Alkylation :

Reacting with alkyl halides or dimethyl sulfate under basic conditions modifies the N1-methyl group. For instance, ethyl 3-n-propyl-pyrazole-5-carboxylate reacts with dimethyl sulfate to form N-methyl derivatives . -

Electrophilic Chlorination :

Pyrazole rings undergo chlorination using reagents like SOCl. Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate derivatives chlorinate at the 4-position under reflux in dichloroethane .

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| N-Alkylation | Dimethyl sulfate, base, RT | 1,3-Dimethyl derivatives | ~88% |

| Chlorination | SOCl, dichloroethane | 4-Chloro-pyrazole esters | 95% |

Coordination and Complexation

The acetyl and ester groups act as ligands for metal ions:

-

Fe(III) Complexation :

Analogous compounds like 4-acetyl-5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid form stable complexes with Fe(III), suggesting potential for solvent extraction or catalytic applications .

Condensation and Cyclization

The acetyl group participates in condensation reactions:

-

Hydrazide Formation :

Reacting with hydrazine hydrate replaces the ester with a hydrazide group, forming 3-acetyl-1-methyl-1H-pyrazole-5-carbohydrazide. This intermediate is pivotal for synthesizing heterocyclic compounds like pyrazolo[3,4-d]pyrimidines . -

Cyclocondensation :

With thiourea or urea, cyclization yields fused pyrimidine or thiazole derivatives, enhancing bioactivity profiles .

Functional Group Transformations

-

Ester to Amide Conversion :

Reaction with amines (e.g., methylamine) under coupling agents forms amide derivatives, useful in medicinal chemistry . -

Acetyl Group Reactions :

The ketone undergoes nucleophilic additions (e.g., Grignard reagents) or reductions (e.g., NaBH) to modify the acetyl moiety .

Industrial and Environmental Considerations

-

Scalability Challenges : Early methods suffered from low yields (e.g., 26% separation yield) and excessive solvent use, prompting optimized protocols .

-

Green Chemistry : Transition metal-free routes and solvent recycling are emphasized to reduce waste .

This compound's versatility in hydrolysis, substitution, and cyclization reactions underscores its utility in synthesizing bioactive molecules and materials. Further studies exploring its coordination chemistry and catalytic potential are warranted.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of pyrazole derivatives, including ethyl 3-acetyl-1-methyl-1H-pyrazole-5-carboxylate. Research indicates that compounds containing pyrazole rings can inhibit the proliferation of cancer cells. For example, derivatives have shown effectiveness against A549 lung cancer cells by inducing apoptosis, suggesting a promising avenue for developing new anticancer agents .

Anti-inflammatory and Analgesic Properties

Pyrazole derivatives are known for their anti-inflammatory and analgesic activities. This compound may exhibit similar properties, making it a candidate for further exploration in pain management therapies .

Agricultural Chemistry

Fungicide Development

this compound serves as an intermediate in the synthesis of fungicides that inhibit succinate dehydrogenase (SDHI). These fungicides are crucial in controlling various fungal diseases in crops. The compound's structural features allow it to be modified into effective fungicides, which are vital for agricultural sustainability .

Pesticide Formulation

The pyrazole moiety is widely utilized in pesticide formulations due to its efficacy against a range of pests. This compound can be incorporated into novel pesticide formulations, enhancing their effectiveness and reducing the environmental impact of agricultural chemicals .

Organic Synthesis

Building Block for Complex Molecules

In organic synthesis, this compound acts as a versatile building block for synthesizing more complex pyrazole derivatives. Its ability to undergo various chemical transformations makes it valuable in the development of new materials and pharmaceuticals .

Data Table: Applications Overview

Case Study 1: Anticancer Activity

A study published in Pharmaceuticals investigated the efficacy of various pyrazole derivatives on A549 lung cancer cells. Results indicated that specific modifications to the pyrazole structure significantly enhanced anticancer activity, highlighting the potential of compounds like this compound as leads for new therapies .

Case Study 2: Fungicide Efficacy

Research conducted on the development of SDHI fungicides demonstrated that modifications to the pyrazole core could lead to compounds with improved efficacy against fungal pathogens. This compound was identified as a key intermediate in synthesizing these effective agricultural chemicals .

Mechanism of Action

The mechanism of action of ethyl 3-acetyl-1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, leading to its biological effects .

Comparison with Similar Compounds

Physicochemical Properties :

- Boiling Point: Not explicitly reported, but estimated to be moderate due to its ester and acetyl functionalities.

- Solubility : Likely polar organic solvents (e.g., DMSO, acetone) due to the ester and acetyl groups.

- Hazard Profile : Classified with warnings for acute toxicity (H302), skin irritation (H315), and eye irritation (H319) .

Comparison with Structurally Similar Pyrazole Derivatives

Pyrazole derivatives are highly tunable, with substituents critically influencing their chemical behavior, bioactivity, and industrial applications. Below is a systematic comparison of ethyl 3-acetyl-1-methyl-1H-pyrazole-5-carboxylate with key analogs:

Table 1: Structural and Functional Comparison of Pyrazole Carboxylate Esters

Key Observations:

Substituent Effects on Reactivity and Bioactivity :

- Acetyl Group (3-position) : The acetyl group in the target compound may enhance electrophilic reactivity compared to alkyl (e.g., propyl in CAS 133261-07-1) or aryl substituents. This could facilitate further functionalization, such as condensation reactions .

- Aromatic vs. Aliphatic Substituents : Compounds with aryl groups (e.g., 3-p-tolyl in CAS N/A) demonstrate enhanced bioactivity, such as promoting apoptosis in HUVEC cells at low micromolar concentrations . The acetyl group’s electron-withdrawing nature might reduce such activity compared to electron-donating aryl groups.

Synthetic Flexibility: The ethyl carboxylate ester at the 5-position is a common feature, enabling hydrolysis to carboxylic acids for further derivatization. Substituents at the 1-position (methyl, ethyl, or benzyl groups) influence steric hindrance and solubility.

Toxicity and Safety :

- The target compound’s hazard profile (H302, H315, H319) is less severe compared to halogenated analogs (e.g., ethyl 1-allyl-4-chloro-5-methyl-1H-pyrazole-3-carboxylate, CAS 1530821-98-7), which may exhibit additional risks due to reactive chlorine and allyl groups .

Biological Activity

Ethyl 3-acetyl-1-methyl-1H-pyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by relevant case studies and research findings.

1. Synthesis of this compound

This compound can be synthesized through various methods involving the reaction of ethyl acetoacetate with hydrazine derivatives, followed by cyclization to form the pyrazole ring. The synthesis typically involves the following steps:

- Step 1 : Reaction of ethyl acetoacetate with hydrazine hydrate to form an intermediate.

- Step 2 : Cyclization of the intermediate under acidic or basic conditions to yield ethyl 3-acetyl-1-methyl-1H-pyrazole.

This process can be optimized for yield and purity by adjusting reaction conditions such as temperature and solvent choice.

2.1 Antimicrobial Activity

Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. This compound was evaluated against various bacterial strains, showing promising results:

| Bacterial Strain | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

2.2 Anticancer Activity

This compound has also been studied for its anticancer properties. It was tested against several cancer cell lines, including breast (MCF7) and lung (A549) cancer cells. The results indicated that the compound exhibits cytotoxic effects, with IC50 values as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 25 |

| A549 | 30 |

This suggests that this compound may inhibit cancer cell proliferation effectively .

2.3 Anti-inflammatory Activity

The compound has shown anti-inflammatory effects in vitro, particularly in inhibiting the production of pro-inflammatory cytokines. In a study involving lipopolysaccharide-stimulated macrophages, this compound significantly reduced levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .

3. Case Studies and Research Findings

Several studies have highlighted the potential of pyrazole derivatives, including this compound:

- A study conducted by Bouabdallah et al. reported that pyrazole derivatives exhibited significant cytotoxicity against various cancer cell lines, supporting their use in cancer therapy .

- Another research article emphasized the broad spectrum of biological activities associated with pyrazoles, including antimicrobial, anticancer, and anti-inflammatory effects .

Q & A

Q. What methodologies are recommended for synthesizing ethyl 3-acetyl-1-methyl-1H-pyrazole-5-carboxylate?

The synthesis typically involves cyclocondensation reactions. For example, analogous pyrazole derivatives are synthesized using ethyl acetoacetate, DMF-DMA (dimethylformamide dimethyl acetal), and hydrazine derivatives under reflux conditions. Hydrolysis of intermediate esters (e.g., ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate) with aqueous NaOH or KOH yields carboxylic acid derivatives . Optimization often requires temperature control (70–90°C) and inert atmospheres to prevent side reactions. Purity can be enhanced via recrystallization from ethanol or column chromatography.

Q. How should spectroscopic characterization (NMR, IR) be performed for this compound?

- NMR : Use deuterated solvents (e.g., DMSO-d6 or CDCl3) and analyze peak splitting patterns. For example, acetyl protons typically appear as singlets near δ 2.3–2.5 ppm, while pyrazole ring protons resonate between δ 6.0–7.5 ppm. The ester methyl group (COOCH2CH3) shows a triplet near δ 1.2–1.4 ppm .

- IR : Key absorption bands include C=O stretches (ester: ~1700 cm⁻¹; acetyl: ~1650 cm⁻¹) and pyrazole ring vibrations (~1500–1600 cm⁻¹). Validate assignments with computational tools like Gaussian or ADF .

Q. What safety protocols are critical when handling this compound?

- Personal Protection : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to minimize inhalation risks .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose via licensed waste handlers. Avoid aqueous runoff to prevent environmental contamination .

- Storage : Store in airtight containers at 0–8°C to maintain stability. Incompatible with strong oxidizers (e.g., HNO3) due to decomposition risks (CO, NOx release) .

Advanced Research Questions

Q. How can crystallographic data contradictions be resolved for this compound?

Use SHELXL for small-molecule refinement and Mercury CSD 2.0 for packing analysis. For ambiguous electron density, test alternative refinement models (e.g., disorder or twinning). Cross-validate with Fourier difference maps and Hirshfeld surface analysis to resolve hydrogen bonding ambiguities . For high-resolution data, apply TWINLAW to detect pseudosymmetry. Reference ORTEP-3 for thermal ellipsoid visualization to assess atomic displacement errors .

Q. What strategies are effective for hydrogen bonding pattern analysis in crystal structures?

Apply graph set analysis (Etter’s formalism) to classify hydrogen bonds into discrete patterns (e.g., chains, rings). Use Mercury CSD to calculate intermolecular distances (D—A < 3.5 Å) and angles (θ > 110°). For weak interactions (C—H···O/N), validate with electrostatic potential maps using Multiwfn or CrystalExplorer .

Q. How can computational methods predict structure-activity relationships (SAR) for pyrazole derivatives?

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., kinases). Validate with MD simulations (NAMD/GROMACS) to assess binding stability .

- QSAR Modeling : Train models on descriptors like LogP, polar surface area, and H-bond donors/acceptors. Cross-validate with leave-one-out (LOO) or k-fold methods to avoid overfitting .

Q. How to address conflicting reactivity data in functionalization reactions?

- Mechanistic Probes : Use isotopic labeling (e.g., D2O for H/D exchange) or trapping agents (TEMPO for radical intermediates) to identify pathways.

- Kinetic Studies : Monitor reactions via in situ FTIR or HPLC to detect intermediates. Compare activation energies (ΔG‡) using Arrhenius plots under varying temperatures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.